molecular formula C21H28N6O4 B1344021 Pro-Arg-AMC

Pro-Arg-AMC

Cat. No.: B1344021
M. Wt: 428.5 g/mol
InChI Key: YZJVBUAIFJVLAS-HOTGVXAUSA-N
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Description

Significance of Proteases and Peptidases in Biological Systems and Research

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org These enzymes are ubiquitous in all forms of life and are fundamental to a vast array of biological processes. nih.govbyjus.commdpi.com Their functions range from the simple digestion of dietary proteins to highly specific and regulated processes such as blood coagulation, immune responses, cell division, and apoptosis (programmed cell death). nih.govbyjus.commdpi.comamano-enzyme.com

Given their critical roles, the dysfunction of proteolytic systems is implicated in numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.gov This makes proteases a major focus for the pharmaceutical industry, both as potential drug targets and as diagnostic and prognostic biomarkers. nih.gov The study of proteases is essential for understanding complex biological pathways and for the development of novel therapeutic interventions. nih.govmdpi.com

Evolution and Utility of Fluorogenic Substrates in Quantitative Enzyme Assays

The study of protease activity has been significantly advanced by the development of fluorogenic substrates. pnas.org These are molecules that are initially non-fluorescent or have low fluorescence but become highly fluorescent upon cleavage by a specific enzyme. medchemexpress.com This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity, allowing for real-time monitoring. chemimpex.comchemimpex.com

The basic principle involves a peptide sequence, which is recognized by the target protease, linked to a fluorophore that is quenched. A common fluorophore used is 7-amino-4-methylcoumarin (B1665955) (AMC). pnas.org When the peptide bond between the amino acid sequence and AMC is cleaved by the protease, the AMC molecule is released, resulting in a significant increase in fluorescence that can be quantified. pnas.orgmedchemexpress.com This method offers high sensitivity, a wide dynamic range, and is well-suited for high-throughput screening applications, making it a cornerstone of modern enzyme kinetics and inhibitor discovery. thermofisher.commdpi.comnih.gov The use of fluorogenic substrates is a well-established method for determining the specificity of proteases. pnas.org

The Dipeptide Motif Pro-Arg-AMC as a Pivotal Research Tool in Proteolytic Studies

The dipeptide Pro-Arg linked to AMC (this compound) is a specific type of fluorogenic substrate used in the study of certain proteases. The proline-arginine sequence serves as a recognition motif for specific proteases that cleave after the arginine residue. The specificity of a protease for a particular amino acid sequence is a key factor in its biological function. pnas.org

Research has shown that the P2-Pro1 dipeptide motif, where P2 is the amino acid in the second position from the cleavage site, is relevant for studying certain proteases like fibroblast activation protein (FAP). researchgate.netnih.gov In studies using dipeptide substrate libraries, FAP showed a preference for Ile, Pro, or Arg at the P2 position when linked to a fluorescent leaving group. researchgate.netnih.gov This highlights the importance of specific dipeptide sequences in designing selective substrates and inhibitors for proteases. The this compound substrate allows for the sensitive detection of proteases that recognize and cleave this particular dipeptide sequence.

Compound Information

Compound NameAbbreviation
Prolyl-Arginine-7-amino-4-methylcoumarinThis compound
7-amino-4-methylcoumarinAMC
tert-Butyloxycarbonyl-L-Valyl-L-Prolyl-L-Arginine 4-Methyl-Coumaryl-7-AmideBoc-Val-Pro-Arg-AMC
Acetyl-Valyl-Arginyl-Prolyl-Arginine-7-amino-4-methylcoumarinAc-Val-Arg-Pro-Arg-AMC
L-Prolyl-L-Arginine 7-amido-4-methylcoumarin dihydrochlorideH-Pro-Arg-AMC·2HCl
tert-Butyloxycarbonyl-Aspartyl(benzyl)-Prolyl-Arginine-7-amino-4-methylcoumarinBoc-Asp(OBzl)-Pro-Arg-AMC
D-Isoleucyl-Prolyl-Arginine-7-amino-4-methylcoumarinD-Ile-Pro-Arg-AMC
Benzyloxycarbonyl-Glycyl-L-Prolyl-L-Arginine 4-Methyl-Coumaryl-7-AmideZ-Gly-Pro-Arg-AMC
tert-Butyloxycarbonyl-Alanine-Glycyl-Prolyl-Arginine-7-amino-4-methylcoumarinBoc-Ala-Gly-Pro-Arg-AMC
N-p-Tosyl-Glycyl-Prolyl-Arginine 7-amido-4-methylcoumarinTos-Gly-Pro-Arg-AMC

The hydrochloride salt of this compound is also available for research purposes. chemimpex.com The table below summarizes some of the key chemical identifiers for a related and commonly used compound, Boc-Val-Pro-Arg-AMC.

IdentifierValue
CAS Number 65147-04-8 biosynth.comglpbio.commedchemexpress.com
Molecular Formula C31H45N7O7 biosynth.com
Molecular Weight 627.73 g/mol biosynth.com
Hydrochloride Salt CAS 70375-24-5 netascientific.comchemicalbook.com
Hydrochloride Salt Formula C31H45N7O7 · HCl netascientific.com
Hydrochloride Salt MW 664.2 g/mol netascientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28N6O4

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)/t15-,16-/m0/s1

InChI Key

YZJVBUAIFJVLAS-HOTGVXAUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3

sequence

PR

Origin of Product

United States

Mechanistic Underpinnings of Pro Arg Amc Hydrolysis and Fluorescence Signal Generation

Enzymatic Cleavage of the Scissile Bond within Pro-Arg-AMC Derivatives

The hydrolysis of the fluorogenic substrate this compound is a highly specific enzymatic reaction. The core of this process is the recognition and cleavage of the scissile bond, which is the amide linkage between the C-terminus of the arginine (Arg) residue and the amino group of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. This reaction is catalyzed by proteases, particularly trypsin-like serine proteases, which exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine. nih.govaacrjournals.org

The specificity of the cleavage is dictated by the enzyme's active site. The Pro-Arg dipeptide sequence of the substrate fits into the corresponding specificity pockets (subsites) of the protease. The arginine residue, with its basic side chain, is recognized by the S1 pocket of the enzyme, which is a key determinant for substrate binding and subsequent catalysis. nih.govpnas.org The presence of a proline (Pro) residue at the P2 position (the second amino acid from the cleavage site) can also influence the rate of hydrolysis, with some proteases showing a preference for this configuration. nih.govfrontiersin.orgresearchgate.net

Once the this compound substrate is correctly positioned and bound within the active site, the enzyme's catalytic machinery is activated. In serine proteases, a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) facilitates a nucleophilic attack on the carbonyl carbon of the scissile bond. This leads to the hydrolysis of the amide bond, breaking the molecule into two distinct products: the dipeptide Pro-Arg and the liberated reporter molecule, 7-amino-4-methylcoumarin (AMC). evitachem.com

Liberation and Intrinsic Fluorescence Properties of 7-Amino-4-Methylcoumarin (AMC) as a Reporter Molecule

In its conjugated form as part of the this compound substrate, the 7-amino-4-methylcoumarin (AMC) group is essentially non-fluorescent. Its fluorescence is quenched because its amino group is tied up in the amide bond with arginine. stanford.edu The enzymatic cleavage of this bond is the critical event that liberates the AMC molecule.

Upon liberation, the free amino group on the AMC molecule drastically alters its electronic properties, causing it to become highly fluorescent. evitachem.comstanford.edu This intrinsic fluorescence allows it to serve as a sensitive reporter. When excited by light in the ultraviolet range, typically around 340-380 nm, the AMC molecule absorbs the energy and is promoted to an excited state. It then rapidly decays back to its ground state, emitting the absorbed energy as light at a longer wavelength, in the blue region of the spectrum, with a maximum emission peak around 440-465 nm. pnas.org

The efficiency of this process is known as the quantum yield. The significant increase in fluorescence upon cleavage provides a large dynamic range for detecting enzymatic activity. stanford.edu This "turn-on" fluorescence mechanism is the basis for using AMC-based substrates in highly sensitive protease assays.

Table 1: Spectroscopic Properties of 7-Amino-4-Methylcoumarin (AMC)

PropertyWavelength (nm)
Maximum Excitation~340–380
Maximum Emission~440–465

Note: Exact wavelengths can vary slightly depending on buffer conditions such as pH and solvent polarity.

Quantitative Principles of Fluorescence-Based Protease Activity Measurement for this compound Substrates

The use of this compound allows for the precise quantification of protease activity because the rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis. evitachem.com By continuously monitoring the fluorescence signal with a fluorometer, researchers can measure the initial velocity of the reaction (V₀), which reflects the enzyme's activity under specific conditions. researchgate.net

The assay is typically performed by incubating the enzyme with a known concentration of the this compound substrate in a suitable buffer. frontiersin.org The initial rate of the reaction is determined from the linear phase of the resulting plot of fluorescence intensity versus time. This rate is directly proportional to the concentration of the active enzyme, as long as the substrate concentration is not a limiting factor.

To determine the kinetic parameters of the enzyme, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), experiments are conducted with varying substrate concentrations. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. nih.govnih.gov The catalytic efficiency of the enzyme is often expressed as the kcat/Kₘ ratio, where kcat (the turnover number) is derived from Vₘₐₓ. aacrjournals.orgresearchgate.net These parameters are fundamental for characterizing enzyme function and for comparing the specificity of different proteases for the this compound substrate. nih.govresearchgate.net The data are often fitted to the Michaelis-Menten equation to calculate these constants. researchgate.net

Table 2: Key Parameters in Enzyme Kinetics using this compound

ParameterDescription
V₀ The initial rate of the reaction, measured as the increase in fluorescence per unit time.
[S] The concentration of the substrate, this compound.
Kₘ The Michaelis constant; the substrate concentration at which the reaction velocity is half of Vₘₐₓ. nih.gov
Vₘₐₓ The maximum velocity of the reaction when the enzyme is saturated with the substrate.
kcat The turnover number; the number of substrate molecules converted to product per enzyme molecule per second.

Synthetic Strategies and Structural Engineering of Pro Arg Amc Derivatives for Targeted Biochemical Probes

Chemical Synthesis Approaches for Pro-Arg-AMC Peptidomimetics and Their Analogs

The synthesis of this compound and its derivatives is primarily achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The peptide backbone is typically constructed on a solid support, followed by the coupling of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for assembling the peptide sequence. wikipedia.org It involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin. peptide.com The process consists of repeated cycles of deprotection of the N-terminal amine and coupling of the next protected amino acid. peptide.com Either the Fmoc/tBu or Boc/Bzl protection strategy can be employed. wikipedia.org Once the Pro-Arg sequence is assembled, the peptide is cleaved from the resin, often with simultaneous removal of side-chain protecting groups, and the AMC fluorophore is coupled to the C-terminal arginine in solution. Alternatively, specialized resins can be used to directly synthesize the peptide-fluorophore conjugate on the solid support. researchgate.net

Peptidomimetics and Analogs: To improve properties such as stability against non-specific enzymatic degradation, peptidomimetics of this compound are designed. A key strategy involves the replacement of the labile amide bond between proline and arginine with a more robust surrogate. One such approach is the use of 1,4-disubstituted 1,2,3-triazoles, which can be formed via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction. nih.govresearchgate.net This involves synthesizing an N-protected proline-alkyne and an arginine-azide derivative, which are then ligated to form the triazole-containing dipeptide mimic. nih.gov This resulting building block can then be incorporated into a larger peptide sequence or coupled to the AMC fluorophore. nih.gov

Synthesis StrategyDescriptionKey Features
Solid-Phase Peptide Synthesis (SPPS) The peptide chain is built sequentially on an insoluble resin support. peptide.comEfficient, allows for easy purification of intermediates, suitable for automation. rsc.org
Solution-Phase Synthesis All reactions are carried out in solution without a solid support. researchgate.netScalable for large quantities, but purification can be more complex. acs.org
Peptidomimetic Ligation Amide bonds are replaced with stable isosteres, such as 1,2,3-triazoles, via click chemistry. nih.govCreates analogs with enhanced stability and potentially altered conformational properties. researchgate.net

Influence of N-Terminal Protecting Groups (e.g., Boc, Z, Tos, H) on Substrate Specificity and Reagent Stability

The N-terminal protecting group on the proline residue is crucial during synthesis to prevent unwanted side reactions like polymerization. biosynth.com In the final fluorogenic substrate, this group can be retained or removed. The nature of this group (or its absence) significantly impacts the substrate's stability and its interaction with target enzymes.

Boc (tert-butyloxycarbonyl): A widely used acid-labile protecting group. thermofisher.com It is removed using acids like trifluoroacetic acid (TFA). researchgate.net Substrates like Boc-Val-Pro-Arg-AMC are common. The bulky, hydrophobic Boc group can influence substrate solubility and may interact with the enzyme's active site, potentially affecting binding affinity and specificity.

Z (Benzyloxycarbonyl or Cbz): This group is typically removed by catalytic hydrogenolysis or strong acids. researchgate.net It is stable to the basic conditions used for Fmoc removal and the milder acid conditions for Boc removal, making it a versatile option in solution-phase synthesis. researchgate.netresearchgate.net Its aromatic nature can influence binding through π-π stacking interactions with enzyme residues. researchgate.netresearchgate.net

Tos (Tosyl): A sulfonyl-based protecting group often used for the arginine side chain but also applicable as an N-terminal group. peptide.com It is stable to acidic conditions but can be removed by strong acids like HF or sodium in liquid ammonia. Its presence can alter the electronic and steric profile of the N-terminus.

H (Hydrogen/Unprotected): In many cases, all protecting groups are removed to yield a free N-terminal amine (e.g., H-Pro-Arg-AMC). This presents a positive charge at physiological pH, which can be a critical recognition element for proteases that have a corresponding negatively charged pocket (e.g., the S4 subsite).

The choice of protecting group is a critical design element. Retaining a group like Boc can enhance hydrophobicity, which may be necessary for cell permeability or to fit into a hydrophobic binding pocket. Conversely, a free N-terminus (H) may be essential for mimicking the natural substrate and achieving high catalytic efficiency.

Protecting GroupAbbreviationRemoval ConditionsKey Characteristics
tert-butyloxycarbonylBocMild to strong acid (e.g., TFA). thermofisher.comAcid-labile, enhances hydrophobicity. peptide.com
BenzyloxycarbonylZ or CbzCatalytic hydrogenolysis, strong acids. researchgate.netStable to base and mild acid, contains an aromatic ring. researchgate.net
TosylTosStrong acid (HF), reducing conditions. peptide.comStable to acid, bulky and electron-withdrawing. peptide.com
Hydrogen (deprotected)HN/A (Final deprotected state)Provides a free amine, typically protonated and positively charged at physiological pH.

Rational Design of Extended Peptide Sequences Incorporating the this compound Moiety (e.g., Boc-Ala-Gly-Pro-Arg-AMC, Boc-Val-Pro-Arg-AMC) for Enhanced Selectivity

While this compound is a substrate for a range of trypsin-like enzymes, it often lacks selectivity. To create probes for specific proteases, the peptide sequence is extended at the N-terminus (at the P3, P4, and subsequent positions). nih.gov This rational design is based on the known substrate specificity of the target enzyme, often determined through methods like positional scanning synthetic combinatorial libraries (PS-SCL). nih.govfrontiersin.org

For example, thrombin, a key enzyme in the blood coagulation cascade, shows a preference for Pro at the P2 position. researchgate.net Extending the sequence to include a valine at the P4 position (Boc-Val-Pro-Arg-AMC) creates a more specific substrate for thrombin and related enzymes like human kallikrein 8. mobitec.com The additional amino acids engage with corresponding subsites (S3, S4, etc.) in the enzyme's active site, leading to tighter binding and/or more efficient catalysis, thereby enhancing both sensitivity and selectivity over other proteases. researchgate.net

Systematic modification of these extended sequences allows for the fine-tuning of inhibitor and substrate selectivity. For instance, studies have shown that substituting residues in a sequence like Ac-Asn-Pro-Arg can dramatically improve selectivity for proteases such as TMPRSS2 over other related enzymes like matriptase and factor Xa. mdpi.com

Extended Peptide SubstrateTarget Enzyme(s)Design Rationale
Boc-Val-Pro-Arg-AMC Thrombin, Human Kallikrein 8, Trypsin. mobitec.comThe P4 Valine residue fits into the hydrophobic S4 binding pocket of thrombin, enhancing specificity. researchgate.net
Tos-Gly-Pro-Arg-AMC Cathepsin L2. frontiersin.orgThe Gly-Pro sequence at P3-P2 is preferentially recognized by certain cathepsins. frontiersin.org
Ac-Asn-Pro-Arg-kbt TMPRSS2. mdpi.comThe P3 asparagine residue contributes to enhanced affinity and selectivity for TMPRSS2. mdpi.com
Ala-Leu-Lys-Arg-AMC Factor VII activating protease (FSAP). uio.noSequence derived from screening methods to identify optimal residues for FSAP recognition. uio.no

Methodological Considerations in Derivative Synthesis for Ensuring Research Reproducibility and Quality

Ensuring the quality and reproducibility of synthetic peptides like this compound derivatives is paramount for reliable biochemical research. A rigorous quality control (QC) process is essential. sb-peptide.com This process begins with verifying the specifications of the starting materials, including amino acids and reagents. genscript.com

Upon completion of the synthesis, the crude peptide product must be purified and characterized. biosyn.com

Purification: The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). biosyn.com This technique separates the desired full-length product from impurities such as truncated sequences, deletion sequences, or molecules with remaining protecting groups. biosyn.cominnovagen.com

Identity Confirmation: Mass spectrometry (MS), typically electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity. sb-peptide.cominnovagen.comcsic.es

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product. sb-peptide.com A chromatogram shows the relative amounts of the target peptide versus any remaining impurities. biosyn.com

Quantification: Accurate quantification is critical for kinetic assays. This can be more complex than simple weighing, as lyophilized peptides contain water and counter-ions (like TFA from HPLC purification). sb-peptide.comcsic.es Net peptide content is often determined by amino acid analysis or quantitative elemental analysis. biosyn.com

Thorough documentation of all synthesis parameters, purification protocols, and QC results is crucial for ensuring that the synthesis can be reproduced and that different batches of the same compound will have consistent performance. genscript.com

QC TechniquePurposeDescription
Mass Spectrometry (MS) Identity VerificationConfirms the molecular weight of the synthesized peptide matches the theoretical mass. innovagen.com
Analytical RP-HPLC Purity DeterminationQuantifies the percentage of the correct peptide in the final product relative to impurities. sb-peptide.com
Preparative RP-HPLC PurificationSeparates the target peptide from impurities generated during synthesis. innovagen.com
Amino Acid Analysis QuantificationProvides an accurate measure of the net peptide content by hydrolyzing the peptide and quantifying the constituent amino acids. biosyn.com

Quantitative Enzymatic Kinetics and Catalytic Efficiency Analysis Utilizing Pro Arg Amc Substrates

Real-time Spectrofluorometric Monitoring of Protease Reaction Progress

The fundamental principle behind the use of Pro-Arg-AMC in enzyme kinetics is the real-time detection of product formation through spectrofluorometry. In its intact state, the fluorescence of the AMC group is quenched by the attached peptide. Upon hydrolysis by a protease that recognizes the Pro-Arg sequence, the free AMC molecule is released. This free AMC exhibits significant fluorescence when excited with ultraviolet light (typically around 360-380 nm), with a corresponding emission maximum at approximately 440-460 nm. researchgate.net

This process allows for the continuous monitoring of protease activity. thermofisher.com By measuring the increase in fluorescence intensity over time in a temperature-controlled fluorometer or microplate reader, a reaction progress curve can be generated. The initial phase of this curve, where the rate of fluorescence increase is linear, is directly proportional to the initial velocity (v₀) of the enzymatic reaction. thermofisher.comresearchgate.net This direct relationship between fluorescence and product concentration makes this compound an ideal substrate for high-throughput screening and detailed kinetic studies without the need for complex separation steps. chemimpex.com

Determination of Michaelis-Menten Kinetic Parameters: K_m, k_cat, and Catalytic Efficiency (k_cat/K_m) for this compound Hydrolysis

The data obtained from real-time monitoring assays can be used to determine key kinetic parameters that define an enzyme's activity, based on the Michaelis-Menten model. asm.org By measuring the initial reaction velocity (v₀) at various concentrations of the this compound substrate, a saturation curve is generated. This data is then fitted to the Michaelis-Menten equation:

v₀ = (V_max * [S]) / (K_m + [S])

Where:

v₀ is the initial reaction velocity.

V_max is the maximum reaction velocity at saturating substrate concentrations.

[S] is the concentration of the substrate (this compound).

K_m (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity. libretexts.orguomustansiriyah.edu.iq

From these values, two other critical parameters can be derived:

k_cat (the turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as k_cat = V_max / [E]t, where [E]t is the total enzyme concentration. libretexts.orgresearchgate.net

The table below presents hypothetical and literature-derived kinetic parameters for the hydrolysis of this compound and similar substrates by various proteases to illustrate the application of this analysis.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
ThrombinBoc-Val-Pro-Arg-AMC211055.0 x 10⁶ fishersci.comglpbio.com
Kex2 EndoproteaseVarious Pro-Arg-MCAIncreased Km vs. Lys-ArgUnchanged vs. Lys-ArgLower than Lys-Arg brennerlab.net
Trypsin-like ProteaseZ-Phe-Arg-AMC--- researchgate.net
Cathepsin B2Z-Gly-Pro-Arg-AMC--- researchgate.net

Steady-State and Pre-Steady-State Kinetic Analyses of Enzyme-Pro-Arg-AMC Interactions

Enzymatic reactions can be analyzed in two distinct phases: the pre-steady state and the steady state.

Pre-Steady-State Kinetics: This is the initial, very brief period of the reaction immediately after mixing the enzyme and substrate, during which the concentration of the ES complex is building up. unacademy.com Analysis of this phase, often requiring specialized rapid-mixing techniques like stopped-flow fluorimetry, can provide deeper mechanistic insights. brennerlab.netnih.gov For some proteases, hydrolysis of fluorogenic substrates like this compound reveals an initial "burst" of fluorescence. plos.org This burst corresponds to the rapid cleavage of the substrate and release of the AMC product (the acylation step), which is then followed by a slower, rate-limiting step, such as the release of the peptide product from the enzyme (the deacylation step). plos.org By analyzing the kinetics of this burst, it is possible to determine the rate constants for individual steps of the catalytic mechanism (e.g., acylation rate constant k₂ and deacylation rate constant k₃), which are consolidated into the single k_cat parameter in steady-state analysis. plos.org This level of detail is crucial for understanding the complete catalytic cycle and for the rational design of specific enzyme inhibitors. nih.gov

Optimization of Reaction Conditions for Accurate Kinetic Measurements with this compound: A Methodological Perspective

To ensure the accuracy and reproducibility of kinetic data obtained using this compound, the reaction conditions must be carefully optimized and standardized. The one-factor-at-a-time approach can be time-consuming, and more modern methodologies like the Design of Experiments (DoE) can provide a more thorough and efficient optimization. nih.gov Key parameters to consider include:

Buffer, pH, and Ionic Strength: Enzyme activity is highly dependent on pH. The choice of buffer and its pH should be optimized to ensure maximal and stable enzyme activity. brennerlab.net A common buffer for many proteases is Tris-HCl at a pH between 7.5 and 8.5. Ionic strength, adjusted with salts like NaCl, can also influence enzyme structure and activity.

Temperature: Enzymatic reactions are sensitive to temperature. Assays should be performed at a constant, controlled temperature, often 37°C, to mimic physiological conditions and ensure consistent rates. plos.orgmdpi.com

Enzyme Concentration: The concentration of the enzyme should be chosen to ensure that the initial reaction rate is linear for a sufficient duration. If the concentration is too high, the substrate will be depleted too quickly, and a true initial velocity will not be measurable. researchgate.net

Substrate Concentration: To determine K_m, a range of substrate concentrations bracketing the expected K_m value should be used. It is often recommended to use concentrations from approximately 0.2 * K_m to at least 5 * K_m. Using concentrations around the K_m is often a good compromise for screening studies. mdpi.com

Solvent: this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted into the aqueous assay buffer. The final concentration of the organic solvent must be kept low (typically <1-5%) and consistent across all assays, as it can affect enzyme activity. researchgate.net

ParameterTypical Range/ConditionRationale for Optimization
pH7.0 - 9.0Enzyme activity is dependent on the ionization state of catalytic residues. brennerlab.net
Temperature25°C - 37°CEnsures consistent reaction rates and can mimic physiological conditions. mdpi.com
Substrate [S]0.1x K_m to 10x K_mRequired to accurately determine K_m and V_max from the Michaelis-Menten plot.
Enzyme [E]nM to low µM rangeMust be low enough to maintain steady-state conditions and a linear initial velocity. researchgate.net
BufferTris-HCl, HEPESMaintains a stable pH throughout the reaction.
Solvent (e.g., DMSO)&lt; 5% (v/v)High concentrations can inhibit or denature the enzyme. researchgate.net

Molecular Determinants of Protease Substrate Specificity Towards Pro Arg Amc Derivatives

Subsite Profiling: P1, P2, P3, and P4 Interactions Governing Pro-Arg-AMC Cleavage Events

The specificity of a protease for a particular substrate is determined by the interactions between the amino acid residues of the substrate (designated Pn...P3-P2-P1-P1'-P2'...) and the corresponding binding pockets (subsites S_n...S3-S2-S1-S1'-S2'...) in the enzyme's active site. nih.gov The P1 residue is immediately N-terminal to the scissile bond. nih.gov

For substrates like this compound, the interactions at the S1 and S2 subsites are particularly crucial. The S1 subsite accommodates the P1 residue (Arginine), while the S2 subsite interacts with the P2 residue (Proline). The nature of these interactions, along with contributions from the P3 and P4 residues, dictates the efficiency of cleavage.

Systematic studies using positional scanning substrate combinatorial libraries (PS-SCL) have been instrumental in defining the preferences of various proteases at each subsite. For instance, profiling of Factor VII activating protease (FSAP) revealed a strong preference for a cluster of basic amino acids on the non-prime side of the cleaved bond. uio.no Similarly, studies on tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), both of which cleave after a P1 Arginine, have shown distinct preferences at the P3 position. tPA favors aromatic amino acids like Phenylalanine and Tyrosine, whereas uPA prefers small polar amino acids such as Threonine and Serine. nih.gov

The following table summarizes the subsite preferences for a selection of proteases that can cleave arginine-containing substrates.

ProteaseP4 PreferenceP3 PreferenceP2 PreferenceP1 PreferenceP1' Preference
Thrombin HydrophobicHydrophobicProlineArginineNon-acidic
Trypsin ---Arginine, Lysine-
Factor Xa Hydrophobic (Ile, Ala)Negatively charged (Glu, Asp)GlycineArginine-
Plasmin LysineBroadAromaticLysine > Arginine-
tPA -Aromatic (Phe, Tyr)Small (Gly, Ala, Ser)Arginine-
uPA -Small polar (Thr, Ser)Small (Gly, Ala, Ser)Arginine-
FSAP ValineLeucineLysineArginineSerine

This table is generated based on findings from various studies. uio.nonih.govexpasy.org

Impact of Arginine at the P1 Position on the Recognition by Trypsin-Like Serine Proteases

The presence of a positively charged Arginine residue at the P1 position is a primary determinant for recognition by trypsin-like serine proteases. nih.gov These proteases possess a deep S1 binding pocket containing a negatively charged Aspartic acid residue (Asp189 in trypsin) at its base. mdpi.com This acidic residue forms a salt bridge with the guanidinium (B1211019) group of the P1 Arginine, anchoring the substrate in the correct orientation for catalysis. mdpi.com

The importance of this interaction is highlighted by the fact that trypsin-like proteases efficiently hydrolyze peptides and proteins after Arginine and Lysine residues. nih.gov The specificity for Arginine over Lysine can be modulated by other residues within the S1 pocket. For example, in trypsin, a Serine residue at position 190 contributes to a higher specificity for Arginine. mdpi.com

Neutrophil serine protease 4 (NSP4) provides an interesting case of specialized Arginine recognition. Despite having a shallow, elastase-like S1 pocket, it exhibits a strong preference for Arginine at P1. nih.govresearchgate.net This is achieved through a non-canonical mechanism where the Arginine side chain adopts a surface-exposed "up" conformation, stabilized by a network of hydrogen bonds with Serine residues at positions 192 and 216 on the protease surface. researchgate.net This unique recognition mechanism allows NSP4 to be highly selective for Arginine over Lysine. nih.gov

Role of Proline at the P2 Position in this compound Recognition by Specific Peptidases (e.g., Prolyl-Specific Peptidases, Dipeptidyl Aminopeptidases)

The Proline residue at the P2 position significantly influences the substrate specificity, directing the this compound peptide towards a different class of enzymes, namely prolyl-specific peptidases and dipeptidyl aminopeptidases (DPAPs).

Prolyl-specific peptidases , such as prolyl oligopeptidase (POP), preferentially cleave peptide bonds C-terminal to a Proline residue. uantwerpen.be However, the Pro-Arg bond in this compound is not the typical cleavage site for these enzymes. Instead, the Proline at P2 can influence the binding and cleavage by other proteases. For example, in thrombin, a Proline at P2 is part of its optimal cleavage site. expasy.org

Dipeptidyl aminopeptidases (DPAPs) are a family of proteases that cleave dipeptides from the N-terminus of their substrates. DPAP1 (also known as Cathepsin C) can hydrolyze substrates with a Proline at the P2 position, such as this compound. grafiati.comnih.gov Studies on DPAP1 from Plasmodium falciparum and humans have shown its activity on this compound. grafiati.comnih.gov The specificity of DPAPs can be broad, accepting a wide range of amino acids at the P1 and P2 positions. grafiati.com For instance, X-prolyl dipeptidyl peptidase from Lactobacillus sakei shows maximal hydrolysis rates when Proline is in the N-penultimate (P2) position. nih.gov

The following table presents kinetic data for the hydrolysis of this compound and related substrates by dipeptidyl aminopeptidases.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Recombinant DPAP1 This compound---
Trypsin-treated DPAP1 This compound---
Human Cathepsin C This compound---

Kinetic parameters for DPAP1 and Cathepsin C with this compound are mentioned in the literature, but specific values were not consistently available in the search results. grafiati.com

Comparative Substrate Specificity Analysis of this compound Variants with Related Fluorogenic Peptides

The specificity of proteases can be further elucidated by comparing the cleavage of this compound to that of its variants and other related fluorogenic peptides. Modifying the amino acid sequence or the blocking group can significantly alter the substrate's susceptibility to different enzymes.

For example, comparing the hydrolysis of Z-Val-Leu-Lys-AMC and Tos-Gly-Pro-Arg-AMC by the cysteine proteases FhCL1 and FhCL2 from Fasciola hepatica reveals distinct specificities. While both enzymes hydrolyze Z-Val-Leu-Lys-AMC with similar efficiency, FhCL2 cleaves Tos-Gly-Pro-Arg-AMC over 50-fold more efficiently than FhCL1, primarily due to a higher catalytic rate (k_cat). nih.govfrontiersin.org This highlights the critical role of the P2 Proline in directing specificity towards FhCL2. nih.gov

The N-terminal blocking group also influences substrate recognition. For instance, thrombin substrates often have a Tosyl group at the N-terminus to mimic fibrinogen, whereas a Boc group may reduce thrombin affinity.

The following table provides a comparative analysis of the kinetic parameters for different fluorogenic substrates with various proteases.

ProteaseSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Thrombin Boc-Val-Pro-Arg-AMC---
FhCL1 Z-Val-Leu-Lys-AMC1.1 ± 0.32.8 ± 0.12.5 x 10⁶
FhCL1 Tos-Gly-Pro-Arg-AMC11.2 ± 1.10.05 ± 0.004.5 x 10³
FhCL2 Z-Val-Leu-Lys-AMC1.3 ± 0.23.5 ± 0.12.7 x 10⁶
FhCL2 Tos-Gly-Pro-Arg-AMC4.4 ± 0.61.1 ± 0.02.5 x 10⁵

Kinetic data is sourced from studies on FhCL1 and FhCL2. frontiersin.org Data for thrombin with Boc-Val-Pro-Arg-AMC was mentioned but specific values were not provided in the search results. mdpi.com

Elucidation of the Structural Basis of Enzyme-Substrate Recognition through Mutagenesis and Computational Approaches

Site-directed mutagenesis and computational modeling are powerful tools for dissecting the structural basis of enzyme-substrate recognition. By altering specific amino acid residues in the protease's active site, researchers can probe their contribution to substrate binding and catalysis.

For example, mutational analysis of trypsin-like proteases at positions corresponding to Asp189 and Ser190 in trypsin has provided insights into the determinants of substrate specificity. mdpi.comresearchgate.net Substituting Asp187 in the protease cocoonase with Glutamate or Serine resulted in novel specificities, enabling the recognition of Ornithine and Histidine residues. mdpi.com

In the case of the cysteine protease FhCL1, mutagenesis of residues in the S2 subsite was performed to understand the differences in specificity compared to FhCL2, particularly concerning the accommodation of Proline at P2. While mutations increased the affinity for Tos-Gly-Pro-Arg-AMC, the catalytic efficiency did not significantly improve, suggesting that proper orientation for catalysis is also crucial. frontiersin.org

Computational studies, such as molecular dynamics simulations, can complement experimental data by providing a dynamic view of enzyme-substrate interactions. mdpi.com These simulations can reveal how subtle conformational changes in the enzyme can influence substrate binding and catalysis. For instance, modeling of the S1P/SPRING complex with a small molecule inhibitor revealed how it competes with the P4 Arginine of the substrate. pnas.org

Diverse Applications of Pro Arg Amc in the Characterization of Proteolytic Enzymes

Serine Protease Characterization Using Pro-Arg-AMC Analogs

Serine proteases, a vast and functionally diverse class of enzymes, are primary targets for assays employing this compound and its analogs. The specificity of these substrates can be modulated by extending the peptide chain or by adding N-terminal blocking groups, which enhances selectivity for particular enzymes.

Trypsin-Like Proteases (e.g., Trypsin, Thrombin, Plasmin, Factor XIa, Activated Protein C)

This subgroup of serine proteases shares a common preference for cleaving peptide bonds C-terminal to basic amino acids like arginine and lysine, making this compound a suitable general substrate. However, variations in the peptide sequence of the substrate can reveal the specificities of individual enzymes.

Trypsin , a key digestive enzyme, readily hydrolyzes substrates with arginine at the P1 position. nih.gov Analogs such as Boc-Val-Pro-Arg-AMC and Tos-Gly-Pro-Arg-AMC are commonly used to measure its activity. nih.govplos.org The introduction of different amino acids at the P2 and P3 positions helps in mapping the substrate-binding pocket of trypsin and its mutants. nih.gov For instance, the substrate Ac-Val-Arg-Pro-Arg-AMC is noted for its high specificity for trypsin-like proteases. glpbio.com

Thrombin is a crucial enzyme in the blood coagulation cascade. Its activity is frequently assayed using this compound derivatives. Boc-Val-Pro-Arg-AMC is a specific and highly sensitive fluorogenic substrate for thrombin. hzdr.deasm.orgmedchemexpress.comresearchgate.net Kinetic studies have determined the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this interaction. asm.orgresearchgate.netacs.orgrndsystems.com Another highly sensitive substrate for thrombin is Boc-Asp(OBzl)-Pro-Arg-AMC. ontosight.aitandfonline.com The simultaneous thrombin and plasmin generation (STA) assay utilizes Boc-Val-Pro-Arg-AMC to measure thrombin generation.

Plasmin , the primary enzyme responsible for fibrinolysis, also demonstrates activity towards this compound analogs. While H-D-Val-Leu-Lys-AMC is a commonly used substrate for plasmin, the enzyme can also cleave other arginine-containing fluorogenic substrates. uniprot.org The characterization of plasmin activity is critical for understanding the balance between blood clot formation and dissolution.

Factor XIa (FXIa) is a serine protease involved in the intrinsic pathway of blood coagulation. Its activity can be monitored using fluorogenic substrates containing the Arg-AMC moiety. Boc-Glu(OBzl)-Ala-Arg-AMC has been reported as a fluorogenic substrate for FXIa. ambeed.cn The chromogenic substrate Pyr-Pro-Arg-pNA has also been utilized for determining the kinetic constants of FXIa. bioscience.co.uk

Activated Protein C (APC) is a key anticoagulant enzyme. Its activity is often measured using the fluorogenic substrate Pyroglu-Pro-Arg-AMC. nih.govpeptanova.denih.gov This substrate is sensitive for determining APC activity in various contexts, including studies on the protein C pathway. nih.govpeptanova.denih.govnih.gov Another substrate, Boc-Leu-Ser-Thr-Arg-AMC, has also been employed for APC characterization. nih.gov

Table 1: Kinetic Parameters of Trypsin-Like Proteases with this compound Analogs

Enzyme Substrate K_m_ (µM) k_cat_ (s⁻¹) Source(s)
Thrombin Boc-Val-Pro-Arg-AMC 21 105 asm.orgmedchemexpress.comresearchgate.net
Thrombin Boc-Val-Pro-Arg-AMC 21 109 rndsystems.commerckmillipore.compeptide.co.jp
Thrombin-staphylocoagulase complex Boc-Val-Pro-Arg-AMC 25 89 acs.orgrndsystems.commerckmillipore.compeptide.co.jp
Thrombin Boc-Asp(OBzl)-Pro-Arg-AMC 11 160 ontosight.aitandfonline.com
Thrombin Tos-Gly-Pro-Arg-AMC 310 180 plos.org
Thrombin Z-Gly-Pro-Arg-AMC 21.7 18.6 bachem.com
Factor XIa Pyr-Pro-Arg-pNA 560 350 bioscience.co.uk

Prolyl-Specific Serine Peptidases (e.g., Prolyl Endopeptidase)

Prolyl endopeptidase (PEP) or prolyl oligopeptidase (POP) is a type of serine protease that cleaves peptide bonds on the C-terminal side of proline residues. While its primary specificity is for proline, fluorogenic substrates incorporating a Pro-AMC linkage are used for its characterization. Substrates like Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC are hydrolyzed by prolyl endopeptidase, releasing the fluorescent AMC group. glpbio.comcaymanchem.commedchemexpress.com The study of prolyl oligopeptidase from various sources, such as Leishmania infantum, has utilized a panel of fluorogenic substrates including Suc-Gly-Pro-AMC and N-Suc-Gly-Pro-Leu-Gly-Pro-AMC to explore its specificity. frontiersin.org The S2 binding subsite of POP can accommodate various amino acid residues, with a preference for positively charged groups. uoa.gr

Investigations of Other Serine Proteases (e.g., Tissue Plasminogen Activator, TMPRSS2, Kallikreins)

The utility of this compound analogs extends to other significant serine proteases.

Tissue Plasminogen Activator (tPA) , a key enzyme in fibrinolysis that converts plasminogen to plasmin, can be assayed using specific fluorogenic substrates. D-Ile-Pro-Arg-AMC is a notable fluorogenic substrate for tPA. Additionally, Z-Gly-Gly-Arg-AMC has been used to measure the activity of tPA. uniprot.org

Transmembrane Protease, Serine 2 (TMPRSS2) has gained attention for its role in viral entry. The proteolytic activity of TMPRSS2 can be measured using fluorogenic substrates such as Boc-Gln-Ala-Arg-AMC. ambeed.cn This substrate has also been employed in screening for TMPRSS2 inhibitors.

Kallikreins are a subgroup of serine proteases involved in various physiological processes. Human kallikrein 5 (hK5) and 8 (hK8) can hydrolyze Boc-Val-Pro-Arg-AMC. merckmillipore.com Human kallikrein 11 (hK11) demonstrates a preference for cleaving peptides after arginine residues and efficiently cleaves substrates like Val-Pro-Arg-AMC and Phe-Ser-Arg-AMC. frontiersin.org Kinetic analysis of human kallikrein 6 (hK6) has shown that Val-Pro-Arg-AMC is a favorable substrate. nih.gov

Table 2: Kinetic Parameters of Other Serine Proteases with this compound Analogs

Enzyme Substrate K_m_ (µM) k_cat_ (min⁻¹) k_cat_/K_m_ (mM⁻¹min⁻¹) Source(s)
Human Kallikrein 6 (hK6) Val-Pro-Arg-AMC - 22.8 84.4 nih.gov
Human Kallikrein 6 (hK6) Phe-Ser-Arg-AMC - 38.3 93.4 nih.gov
Human Kallikrein 11 (hK11) Val-Pro-Arg-AMC 410 11.2 27.3 frontiersin.org
Human Kallikrein 11 (hK11) Phe-Ser-Arg-AMC 390 10.9 27.9 frontiersin.org

Cysteine Peptidase Characterization with this compound Derivatives

While primarily used for serine proteases, derivatives of this compound also find application in the study of certain cysteine peptidases, which play crucial roles in protein degradation and processing.

Cathepsin Activity Profiling (e.g., Cathepsin B, Cathepsin L, Cathepsin K)

Cathepsins are a major group of lysosomal cysteine proteases. Their substrate specificities can be investigated using various fluorogenic substrates.

Cathepsin B exhibits both endopeptidase and dipeptidyl carboxypeptidase activity. While Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used substrates, they are not entirely specific for cathepsin B and can be cleaved by other cathepsins like L, K, and S. acs.orgresearchgate.netmedchemexpress.com The development of more specific substrates is an active area of research. acs.org

Cathepsin L activity can be measured using the fluorogenic substrate Z-Phe-Arg-AMC. To enhance specificity, assays may incorporate inhibitors of other cathepsins, such as the use of CA-074 to eliminate interference from Cathepsin B. A tetrapeptidyl fluorogenic substrate has been developed for human cathepsin L with high selectivity over cathepsins B and K. merckmillipore.com The major cathepsin L secreted by the juvenile Fasciola hepatica shows a strong preference for substrates with proline in the P2 position, such as Tos-Gly-Pro-Arg-AMC. frontiersin.orgnih.gov

Cathepsin K is a key enzyme in bone resorption. The fluorogenic substrate Z-Gly-Pro-Arg-AMC is widely used for the routine determination of its activity. researchgate.nettandfonline.combioscience.co.ukpeptanova.denih.govnih.govpeptide.co.jpbachem.commedchemexpress.com Kinetic studies using this substrate have been instrumental in characterizing cathepsin K and its inhibitors. researchgate.nettandfonline.comnih.gov

Table 3: Kinetic Parameters for Cathepsin L with a Specific Fluorogenic Substrate

Enzyme Substrate K_m_ (µM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹) Source(s)
Human Cathepsin L Tetrapeptidyl fluorogenic substrate 11.2 20.8 1.9 x 10⁶ merckmillipore.com
Human Cathepsin B Tetrapeptidyl fluorogenic substrate - - 7.0 x 10³ merckmillipore.com
Human Cathepsin K Tetrapeptidyl fluorogenic substrate - - 7.6 x 10² merckmillipore.com

Dipeptidyl Aminopeptidases (DPAP1, DPAP3) Substrate Utilization

Dipeptidyl aminopeptidases are exopeptidases that cleave dipeptides from the N-terminus of proteins and peptides.

DPAP1 , found in the malaria parasite Plasmodium falciparum, has a broad substrate specificity. asm.orgasm.org However, peptides with a Pro-Arg sequence at the N-terminus are among the best substrates for this enzyme. asm.orgasm.org The fluorogenic substrate (Pro-Arg)₂-Rho has been used in specific activity assays for DPAP1. nih.gov

DPAP3 , another dipeptidyl aminopeptidase (B13392206) in P. falciparum, is crucial for erythrocyte invasion. plos.org Its substrate specificity has been profiled using positional scanning libraries, which show that like other DPAPs, it has a preference for arginine in the P1 position. nih.govresearchgate.net The substrate Val-Arg-ACC is efficiently cleaved by DPAP3. plos.org

Characterization of Aminopeptidases and Dipeptidyl Peptidases Utilizing this compound Moieties

The fluorogenic substrate L-Prolyl-L-Arginine 7-amido-4-methylcoumarin (this compound) is a valuable tool for the specific characterization of certain proteolytic enzymes, particularly dipeptidyl peptidases (DPAPs). Its structure, comprising a dipeptide linked to a fluorescent reporter group (7-amino-4-methylcoumarin, AMC), allows for the sensitive detection of enzymatic activity. Upon cleavage of the peptide bond between arginine and AMC, the liberated AMC molecule fluoresces, providing a quantifiable measure of enzyme kinetics.

A primary application of this compound is in the study of DPAPs, which cleave dipeptides from the N-terminus of polypeptide chains. Research on the dipeptidyl aminopeptidase 1 (DPAP1) from the malaria parasite Plasmodium falciparum has utilized this compound to elucidate its biochemical properties. nih.govbiorxiv.org Kinetic studies have shown that the catalytic efficiency (kcat/Km) of recombinant DPAP1 for this compound hydrolysis is highest in the pH range of 6.0 to 6.5, which is consistent with a catalytic role within the parasite's acidic food vacuole. nih.gov This pH-dependent activity is a critical characteristic of the enzyme. Furthermore, this compound has been employed in assays to measure the inhibition of DPAP1 in parasite lysates, aiding in the screening of potential antimalarial drug candidates. biorxiv.org

Conversely, this compound is also instrumental in defining the specificity of other peptidases by demonstrating their lack of activity towards this substrate. For instance, a prolyl aminopeptidase (PAP) isolated from the yeast Debaryomyces hansenii was found to hydrolyze substrates with proline at the N-terminus, such as Pro-AMC, but exhibited no activity against this compound. nih.gov This finding was crucial in classifying the enzyme as a true aminopeptidase that removes a single N-terminal amino acid, rather than a dipeptidyl peptidase. Similarly, studies on X-prolyl-dipeptidyl peptidase (X-PDP) from Lactobacillus sakei showed it did not hydrolyze amino acyl-AMC substrates like Pro-AMC, confirming its dipeptidyl peptidase nature. asm.org These examples highlight how the specific structure of this compound allows researchers to differentiate between closely related enzyme activities.

Table 1: pH-Dependent Catalytic Efficiency of Recombinant P. falciparum DPAP1 with this compound Substrate

This table presents the catalytic efficiency (kcat/Km) of recombinant DPAP1 for the hydrolysis of this compound across a range of pH values. The data shows that the enzyme's efficiency is maximal under weakly acidic conditions. Data sourced from nih.gov.

pHCatalytic Efficiency (kcat/Km) (s-1M-1)
4.5~20,000
5.0~60,000
5.5~120,000
6.0~160,000
6.5~160,000
7.0~100,000

Elucidation of Novel Proteolytic Activities in Various Biological Samples

Fluorogenic substrates like this compound are powerful reagents for discovering and characterizing previously unknown or uncharacterized proteolytic activities in complex biological samples. The high sensitivity of fluorescence-based assays enables the detection of low-abundance enzymes in materials such as cell lysates, tissue homogenates, and bodily fluids.

This methodology has also been applied to characterize the enzymatic content of fecal samples, which contain a complex mixture of host and microbial proteases. In a rat model of post-inflammatory bowel disease, fecal proteolytic activities were profiled using various AMC substrates, including those for trypsin-like enzymes (e.g., Tos-Gly-Pro-Arg-AMC) and elastase-like enzymes. researchgate.net Such studies are crucial for understanding the role of proteases in gut health and disease.

A more advanced technique for identifying novel proteases is the fluorescent zymogram in-gel assay. nih.govtandfonline.com In this method, a peptide-AMC substrate is co-polymerized into an SDS-polyacrylamide gel. After electrophoresis of a biological sample, the gel is incubated in an assay buffer, allowing the separated proteases to cleave the substrate. nih.gov This generates fluorescent bands at positions corresponding to the molecular weight of the active proteases, allowing for simultaneous determination of enzyme size and substrate specificity. nih.govtandfonline.com This technique was successfully used to detect proteolytic activity in secretory vesicles from the adrenal medulla using substrates like Z-Phe-Arg-MCA. nih.govtandfonline.com This approach is broadly applicable for the discovery of novel proteases in a wide variety of biological samples.

Table 2: Relative Hydrolysis of Fluorogenic Substrates in Human Saliva

This table shows the relative proteolytic activity detected in a saliva sample from a healthy control individual when tested against four different AMC-conjugated substrates. The data indicates the presence of multiple types of peptidases, with the highest activity being from a dipeptidyl peptidase. Data adapted from frontiersin.org.

SubstrateRelative Hydrolysis (%)Primary Enzyme Class Targeted
Gly-Pro-AMC100Dipeptidyl Peptidase IV (DPP4)
Phe-Arg-AMC~40Trypsin-like Serine Proteases
N-Gly-Gly-Arg-AMC~25Trypsin-like Serine Proteases
Pro-AMC~10Prolyl Aminopeptidase

Advanced Methodologies and Screening Approaches Employing Pro Arg Amc

High-Throughput Screening (HTS) Platforms for Enzyme Activity and Inhibitor Discovery Utilizing Pro-Arg-AMC

High-throughput screening (HTS) serves as a cornerstone in the discovery of novel enzyme inhibitors, enabling the rapid assessment of large compound libraries. plos.orgnih.gov The fluorogenic substrate this compound is instrumental in developing HTS assays, particularly for targeting various proteases. The core principle of these assays lies in the enzymatic cleavage of the this compound peptide sequence, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This release results in a quantifiable increase in fluorescence, providing a direct measure of enzyme activity. biorxiv.org

The suitability of an HTS assay is often determined by statistical parameters such as the Z' factor and the signal-to-noise (S/N) ratio. Assays developed using substrates like this compound have demonstrated high sensitivity and robustness, with Z' factors greater than 0.8, indicating excellent suitability for screening large collections of small molecules. plos.org For instance, in the development of an HTS assay for dipeptidyl aminopeptidase (B13392206) 1 (DPAP1), the substrate (Pro-Arg)2-Rhodamine, a derivative of the Pro-Arg sequence, was used to achieve a highly sensitive assay with a Z' of over 0.8. plos.org

Fluorescence-based assays are the most common readout method in HTS campaigns for enzyme inhibitors. nih.gov The selection of the substrate concentration is a critical parameter in assay design. For inhibitor screening, the substrate concentration is often set below the Michaelis-Menten constant (K_m) to ensure sensitivity to competitive inhibitors. biorxiv.org HTS assays utilizing this compound and its derivatives have been successfully scaled to 384-well and 1536-well plate formats, demonstrating their adaptability for automated screening platforms. biorxiv.orgbiorxiv.org

Research has shown that various proteases, including kinases, phosphatases, and peptidases, are common targets in HTS campaigns. nih.gov The versatility of the this compound substrate allows for its application in screening for inhibitors of a range of enzymes. For example, a study identified inhibitors of the West Nile Virus protease through an HTS assay using a similar fluorogenic substrate, Boc-Gly-Lys-Arg-AMC. asm.org

HTS ParameterDescriptionRelevance to this compound Assays
Z' Factor A statistical measure of assay quality, indicating the separation between positive and negative controls.Assays using this compound derivatives have achieved Z' > 0.8, signifying excellent assay performance for HTS. plos.org
Signal-to-Noise (S/N) Ratio The ratio of the signal from a true positive to the background noise.High S/N ratios are characteristic of sensitive assays developed with fluorogenic substrates like this compound. plos.org
Substrate Concentration The concentration of the substrate used in the assay.Typically set below the K_m value to ensure sensitivity to competitive inhibitors. biorxiv.org
Plate Format The number of wells in the microplate used for the assay (e.g., 96, 384, 1536).This compound based assays have been successfully adapted to high-density formats like 384- and 1536-well plates for large-scale screening. biorxiv.orgbiorxiv.org

Fluorescent Zymography for In-Gel Protease Activity and Apparent Molecular Weight Determination with Copolymerized this compound Substrates

Fluorescent zymography is a powerful technique that allows for the simultaneous determination of protease activity and the apparent molecular weight of the active enzyme. tandfonline.comnih.gov This method involves the copolymerization of a fluorogenic peptide substrate, such as one containing the this compound sequence, directly into a polyacrylamide gel during electrophoresis. tandfonline.comnih.gov

The process begins with the separation of proteins from a biological sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). embopress.org The gel itself contains the embedded fluorogenic substrate. Following electrophoresis, the gel is incubated in an appropriate assay buffer, which allows the separated proteases to renature and cleave the substrate. tandfonline.comnih.gov The enzymatic cleavage of the this compound substrate releases the highly fluorescent AMC molecule. tandfonline.comnih.gov This fluorescence can then be visualized under UV transillumination, appearing as a distinct band at the location of the active protease. tandfonline.comnih.govfrontiersin.org

A significant advantage of this in-gel assay is its sensitivity, capable of detecting nanogram levels of proteases. tandfonline.com This method has been shown to be more sensitive than in-solution assays performed after electrophoresis. tandfonline.com The specificity of the cleavage can also be assessed by using different peptide substrates in parallel gels. For instance, a trypsin-like protease will show activity in a gel containing a trypsin-specific substrate but not in a gel with a chymotrypsin-specific substrate. tandfonline.comnih.gov

Fluorescent zymography has been applied to identify and characterize proteases from various sources. For example, it was used to identify chymotrypsin-like proteases from gut bacterial isolates, revealing protease bands at their respective molecular weights. frontiersin.org The technique is not limited to this compound and can be adapted with a variety of peptide-MCA substrates to profile the specificity of different proteases. tandfonline.comnih.gov

Feature of Fluorescent ZymographyDescriptionApplication with this compound
Principle Detection of protease activity within a polyacrylamide gel containing a copolymerized fluorogenic substrate. tandfonline.comnih.govThis compound can be incorporated into the gel to detect proteases that recognize and cleave this sequence. tandfonline.comnih.gov
Information Gained Simultaneous determination of protease activity and apparent molecular weight. tandfonline.comnih.govA fluorescent band indicates the molecular weight of the protease that cleaves this compound. tandfonline.comnih.govfrontiersin.org
Sensitivity Capable of detecting low levels of enzyme activity, often in the nanogram range. tandfonline.comThe release of fluorescent AMC allows for sensitive detection of protease activity. tandfonline.comnih.gov
Specificity Can be used to assess the cleavage specificity of proteases by using different substrates. tandfonline.comnih.govComparing activity on this compound gels with gels containing other substrates helps define the protease's specificity. tandfonline.comnih.gov

Competitive Inhibition Assays and Determination of Inhibition Constants (K_i, IC50) using this compound as a Reporter Substrate

Competitive inhibition assays are a fundamental tool in pharmacology and biochemistry for characterizing the potency of enzyme inhibitors. researchgate.net In these assays, a fluorogenic substrate like this compound serves as a reporter to measure the residual enzyme activity in the presence of varying concentrations of a potential inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor that reduces enzyme activity by 50%. revvity.com

The IC50 value, however, is dependent on the experimental conditions, particularly the substrate concentration. researchgate.netncifcrf.gov To determine a more intrinsic and thermodynamically defined measure of inhibitor potency, the inhibition constant (K_i) is calculated. revvity.comncifcrf.gov The K_i represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration for competitive inhibitors. revvity.com The relationship between IC50 and K_i for a competitive inhibitor is described by the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant of the substrate.

In a typical competitive inhibition assay using this compound, the enzyme is incubated with various concentrations of the inhibitor before the addition of the substrate. nih.gov The rate of AMC release is then monitored fluorometrically. A dose-response curve is generated by plotting the percentage of inhibition against the inhibitor concentration, from which the IC50 value is determined. To ascertain the competitive nature of the inhibition, IC50 values can be determined at multiple substrate concentrations. An increase in the IC50 value with increasing substrate concentration is a hallmark of competitive inhibition. researchgate.net

This methodology has been widely applied in the discovery and characterization of inhibitors for a variety of proteases. For example, the K_i values for inhibitors of TMPRSS2 have been determined using fluorogenic substrates, including those with Arg-AMC motifs. portlandpress.com Similarly, the potency of inhibitors against other proteases, such as cathepsins and viral proteases, has been evaluated using this approach with appropriate AMC-based substrates. asm.orgresearchgate.net

Inhibition ParameterDefinitionDetermination using this compound
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor that reduces the enzyme's activity by 50%. revvity.comDetermined from a dose-response curve of enzyme activity versus inhibitor concentration, with this compound as the reporter substrate.
K_i (Inhibition constant) The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity. revvity.comCalculated from the IC50 value using the Cheng-Prusoff equation, which requires the K_m of this compound for the specific enzyme.
Competitive Inhibition A mode of inhibition where the inhibitor binds to the active site of the enzyme, competing with the substrate.Confirmed by observing an increase in the IC50 value as the concentration of this compound is increased. researchgate.net

Integration with Robotic Liquid Handling Systems for Automated Assay Development and Kinetic Profiling

The integration of fluorogenic assays, such as those employing this compound, with robotic liquid handling systems has revolutionized the fields of assay development and kinetic profiling. rsc.orgchemspeed.com These automated platforms offer significant advantages in terms of throughput, precision, and reproducibility, making them indispensable for modern drug discovery and biochemical research. biomolecularsystems.com3crbio.comhamiltoncompany.com

Robotic liquid handling systems are designed to perform tasks such as dispensing reagents, serial dilutions, and plate transfers with high accuracy and speed. 3crbio.comhamiltoncompany.combrand.de This automation is particularly well-suited for the setup of enzyme kinetic assays and inhibitor screens in multi-well plate formats (e.g., 96, 384, or 1536 wells). brand.deb-cdn.net For instance, an HTS assay for TMPRSS2 using a fluorogenic substrate was readily scaled to a 1536-well format, a task that would be manually intensive and prone to error. biorxiv.org

Automated kinetic profiling allows for the rapid generation of large datasets to determine key kinetic parameters like K_m and V_max, as well as inhibition constants (IC50 and K_i). rsc.orgchemspeed.com These systems can be programmed to perform complex experimental designs, such as varying both substrate and inhibitor concentrations across a microplate, enabling a comprehensive characterization of enzyme kinetics and inhibition mechanisms in a single run. portlandpress.com

Furthermore, the integration of liquid handling robots with other analytical instruments, such as plate readers and HPLC systems, creates powerful, fully automated workflows. rsc.orgchemspeed.com This allows for real-time monitoring of reaction progress and immediate data analysis. The use of such integrated systems has been shown to improve data quality by minimizing human error and ensuring consistent timing of additions and measurements. 3crbio.com The development of automated kinetic profiling systems with online HPLC, for example, has been instrumental in optimizing complex chemical reactions by providing detailed mechanistic insights. rsc.orgchemspeed.com The application of these automated platforms to assays with this compound facilitates high-throughput kinetic studies and inhibitor screening with enhanced efficiency and reliability. biorxiv.orgepfl.ch

Feature of Automated SystemsDescriptionImpact on this compound Assays
High Throughput The ability to process a large number of samples simultaneously in multi-well plate formats. 3crbio.comEnables rapid screening of large compound libraries for inhibitors of proteases that cleave this compound. biorxiv.org
Precision and Accuracy Robotic pipetting minimizes volume variations and ensures consistent reagent delivery. biomolecularsystems.comhamiltoncompany.comImproves the reproducibility and reliability of kinetic data (K_m, V_max) and inhibition constants (IC50, K_i). 3crbio.com
Flexibility and Programmability Systems can be programmed to perform complex liquid handling tasks and experimental designs. brand.deFacilitates automated assay development and optimization, including substrate and enzyme titrations. portlandpress.com
Integration Can be combined with other instruments like plate readers and HPLC for a fully automated workflow. rsc.orgchemspeed.comAllows for real-time kinetic profiling and immediate data acquisition and analysis. rsc.orgchemspeed.com

Broader Research Implications and Future Directions in Pro Arg Amc Applications

Contributions to the Understanding of Proteolytic Cascades and Their Regulation in Physiological and Pathological States

Proteolytic cascades, where enzymes are sequentially activated, are fundamental to many biological processes. scholaris.ca The regulation of these cascades is crucial for maintaining physiological homeostasis, and their dysregulation is often linked to disease. nih.govpnas.org Fluorogenic substrates containing the Pro-Arg-AMC sequence have been vital in dissecting these complex pathways.

Kallikrein-related peptidases (KLKs) are a family of proteases often involved in such cascades, and they are typically secreted as inactive pro-enzymes that require proteolytic cleavage for activation. scholaris.canih.govnih.gov For instance, research on the kallikrein cascade in skin and seminal plasma has utilized substrates like Boc-Val-Pro-Arg-AMC to monitor activation events. nih.govnih.govutoronto.ca Studies have shown that KLK5 can autoactivate and subsequently activate other pro-KLKs, forming a regulatory cascade that is essential for processes like skin desquamation and semen liquefaction. scholaris.canih.govutoronto.ca The ability to monitor the activity of specific KLKs with fluorogenic substrates has been crucial in identifying new components and regulatory feedback loops within these cascades. scholaris.cautoronto.ca For example, KLK14 has been identified as a key activator in the seminal KLK cascade, capable of activating pro-KLK1, pro-KLK3, and pro-KLK11. utoronto.ca

Furthermore, these substrates have helped elucidate the activation mechanisms of proteases involved in pathological conditions. In a mouse model of Netherton syndrome, a severe skin disorder, the fluorogenic substrate Boc-Val-Pro-Arg-AMC was used to demonstrate that the protease matriptase initiates a pro-kallikrein activation cascade, leading to disease onset. nih.govresearchgate.net Similarly, substrates like Boc-QAR-AMC have been used to measure trypsin-like serine protease activity in the prostasin-matriptase cascade, which is implicated in cancer. mdpi.com These studies highlight how this compound and related compounds serve as essential tools for mapping the intricate networks of protease activation and regulation in both health and disease. nih.govpnas.org

Utility in Biochemical Investigations of Disease Mechanisms and Pathways (e.g., infectious diseases, cancer biology)

The application of this compound extends to the detailed investigation of specific disease mechanisms, providing insights into pathology and potential therapeutic targets.

Infectious Diseases: Proteases are critical for the life cycle of many pathogens, making them attractive targets for antiviral and antibacterial drugs. Fluorogenic substrates are instrumental in screening for inhibitors of these proteases. For example, inhibitors of the proprotein convertase furin, which is involved in the maturation of proteins from numerous pathogens, have been identified using such assays. nih.govresearchgate.net Potent furin inhibitors were shown to delay the propagation of highly pathogenic avian influenza virus and inhibit the activation of Shiga toxin in cells, demonstrating the potential of this approach for treating infectious diseases. nih.govresearchgate.net More recently, substrates like Ac-Val-Arg-Pro-Arg-AMC have been employed in developing assays for TMPRSS2, a protease essential for the entry of SARS-CoV-2 into host cells, and have been used in high-throughput screening for viral entry inhibitors.

Cancer Biology: Dysregulated protease activity is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. netascientific.comqimrb.edu.auicr.ac.uk this compound and its derivatives are widely used to study the role of proteases in cancer biology and to develop targeted therapies. netascientific.comchemimpex.com For instance, Z-Gly-Pro-Arg-AMC is a known substrate for cathepsin K, a protease implicated in cancer. nih.govmedchemexpress.com Understanding the complex interplay of genes, proteins, and signaling pathways that drive cancer is a primary goal of cancer biology research. qimrb.edu.auicr.ac.uk Fluorogenic substrates aid in studying these rewired signaling pathways and identifying vulnerabilities in cancer cells that can be exploited for treatment. icr.ac.uk Research using these tools contributes to the translation of basic discoveries into clinical applications, including new diagnostic markers and therapeutic strategies. qimrb.edu.aubrown.edu

Advancements in Enzyme Engineering and Directed Evolution Studies Facilitated by this compound Substrates

Enzyme engineering aims to create novel enzymes with improved or altered functions for various applications. nih.gov Directed evolution, a key technique in this field, mimics natural evolution by creating large libraries of enzyme variants and screening for those with desired properties. fredhutch.orgmdpi.com Fluorogenic substrates like this compound are invaluable for the high-throughput screening required in these campaigns.

The process involves generating a diverse library of enzyme mutants and then using a sensitive assay to identify variants with enhanced activity or altered specificity. mdpi.comacs.org The fluorescence generated upon cleavage of a substrate like this compound provides a direct and easily quantifiable measure of enzyme activity, making it suitable for screening millions of variants. acs.org For example, fluorescence-activated cell sorting (FACS) can be used to screen enzyme libraries displayed on the surface of cells or encapsulated in microdroplets. qimrb.edu.aufredhutch.org In one landmark study, a protease's specificity was dramatically altered from its preferred Arg-X bond to a new target sequence by using a fluorogenic substrate-based screening and counterscreening strategy. fredhutch.org This demonstrates that directed evolution, powered by sensitive fluorogenic assays, can create highly specific enzymes for novel applications. fredhutch.org

Development of Novel Research Probes and Biotechnological Tools Based on this compound Principles

The fundamental principle of this compound—a specific peptide sequence linked to a reporter molecule—has inspired the development of more sophisticated research tools.

Activity-Based Probes (ABPs): ABPs are chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification. researchgate.netoaepublish.com The design of ABPs often incorporates a peptide recognition sequence, similar to that in fluorogenic substrates, to confer selectivity for a particular protease or family. researchgate.net This approach allows for the profiling of enzyme activity directly within complex biological samples like cell lysates or even in living organisms. researchgate.netplos.org For example, dipeptide-based probes have been developed to selectively target dipeptidyl aminopeptidases (DPAPs) in Plasmodium falciparum, the parasite that causes malaria. plos.org By using an ABP to identify a selective substrate, (Pro-Arg)₂-Rhodamine, a high-throughput screening assay was developed to find inhibitors of the parasite's DPAP1 enzyme in its native environment. plos.org

Chemiluminescent Probes: To overcome the limitations of fluorescence, such as the need for an external light source and low tissue penetration, researchers have developed chemiluminescent probes. acs.org These probes use a specific peptide substrate to trigger a chemical reaction that produces light. Probes based on highly emissive dioxetane luminophores have shown significantly higher sensitivity compared to analogous AMC-based fluorescent probes. acs.org A solid-phase synthesis approach has been developed to create libraries of these chemiluminescent probes, enabling rapid generation of diverse tools for detecting protease activity with unprecedented sensitivity in vitro and in vivo. acs.org

Emerging Trends and Challenges in Fluorogenic Substrate Design and Application for Complex Biological Systems

While fluorogenic substrates are powerful tools, their application in complex biological systems like living cells presents several challenges. rsc.orgresearchgate.net Current research focuses on overcoming these hurdles to develop the next generation of probes.

Emerging Trends:

FRET-Based Probes: Fluorescence Resonance Energy Transfer (FRET) is a widely used strategy where a fluorophore and a quencher are attached to opposite ends of a peptide substrate. biorxiv.orgmdpi.com Cleavage of the peptide separates the pair, restoring fluorescence. This design is common for monitoring proteases like granzyme B. mdpi.com

Probes for In Situ Monitoring: A major goal is to create probes that can selectively monitor enzyme activity within living cells. plos.org This requires conjugating the substrate to a cell-delivery vehicle and ensuring it is not prematurely cleaved or sequestered. plos.org

Chemically Stable Substrates: Many early fluorogenic substrates suffer from high rates of background hydrolysis, limiting their utility. nih.gov Newer designs incorporate more stable chemical linkers to improve their reliability in long-term experiments and high-throughput screens. nih.gov

Challenges:

Specificity and Selectivity: A significant challenge is designing substrates that are cleaved by only one specific protease, as many proteases have overlapping specificities. plos.orgnih.gov For example, the common caspase-3 substrate DEVD-AMC is also efficiently cleaved by caspase-7. plos.org

Complex Biological Environments: The cellular environment is crowded and contains numerous molecules that can interfere with probe function. rsc.orgresearchgate.net Probes may lose their intended fluorescence properties in protic solvents or interact non-specifically with other proteins. researchgate.net

Wavelength Limitations: Many common fluorophores like AMC emit light at shorter wavelengths, which have poor tissue penetration and can be obscured by autofluorescence from biological samples, making in vivo imaging difficult. acs.orgrsc.org Designing probes with longer excitation and emission wavelengths is an active area of research. rsc.org

Addressing these challenges through innovative chemical design will continue to expand the power and applicability of fluorogenic and other activity-based probes in biological research. mit.eduresearchgate.net

Q & A

Q. What is the role of Pro-Arg-AMC in enzymatic assays?

this compound is a fluorogenic substrate designed to measure protease activity, particularly for enzymes like cathepsin C. Upon cleavage, the 7-amino-4-methylcoumarin (AMC) moiety is released, emitting fluorescence detectable at 460 nm. This allows real-time quantification of enzymatic kinetics. Researchers should optimize buffer conditions (e.g., pH 5.5 for cathepsin C) and validate substrate specificity using control enzymes (e.g., cathepsin B or L) to avoid cross-reactivity .

Q. How is this compound synthesized and characterized?

Synthesis involves solid-phase peptide synthesis (SPPS) with post-phosphorylation steps. Key steps include:

  • Sequential coupling of Trp-Phe-Tyr-Ser-Pro-Arg residues.
  • Phosphorylation of serine using bis-benzyl phosphoramidite and oxidation.
  • Purification via reverse-phase HPLC and validation using mass spectrometry (e.g., exact mass: 1095.42 Da) and enzymatic activity assays .

Q. What are common pitfalls in fluorometric assays using this compound?

Fluorescence quenching due to buffer components (e.g., DTT) or pH fluctuations can skew results. Researchers should:

  • Use calibration curves with AMC standards.
  • Validate instrument settings (excitation/emission wavelengths: 380/460 nm).
  • Include negative controls (e.g., enzyme inhibitors like E-64) to confirm specificity .

Advanced Research Questions

Q. How to design experiments for kinetic parameter determination (e.g., KmK_m, kcatk_{cat}) using this compound?

  • Substrate titration : Vary this compound concentrations (e.g., 0–50 µM) in fixed enzyme amounts.
  • Buffer optimization : Use 100 mM sodium acetate, 5 mM DTT (pH 5.5) for cathepsin C.
  • Data analysis : Fit fluorescence vs. time data to the Michaelis-Menten equation using tools like GraphPad Prism. Account for inner-filter effects if substrate concentrations exceed 10 µM .

Q. How to resolve contradictions in inhibition studies (e.g., unexpected IC50_{50}50​ values)?

Contradictions may arise from enzyme purity, competing substrates, or assay interference. Mitigation strategies include:

  • Validating enzyme activity with reference substrates (e.g., Z-Phe-Arg-AMC for cathepsin L).
  • Replicating experiments under standardized conditions.
  • Cross-referencing with structural analogs (e.g., this compound vs. Z-Arg-Arg-AMC) to assess selectivity .

Q. What methodologies validate this compound specificity in complex biological samples?

  • Selective inhibition : Pre-treat samples with class-specific protease inhibitors (e.g., CA-074 for cathepsin B).
  • Fractionation : Separate cellular lysates via size-exclusion chromatography to isolate target protease activity.
  • Mass spectrometry : Confirm cleavage sites by analyzing reaction products .

Q. How to optimize this compound solubility and stability in long-term assays?

  • Solubility : Dissolve in DMSO (≤5% final concentration) to prevent aggregation.
  • Stability : Store aliquots at −80°C and avoid freeze-thaw cycles.
  • Buffer additives : Include 0.01% BSA to reduce nonspecific adsorption .

Q. What are the cross-disciplinary applications of this compound beyond protease research?

this compound is used in:

  • Parasitology : Studying falcipain-2 in Plasmodium falciparum (malaria) .
  • Drug discovery : Screening inhibitors for cysteine proteases implicated in neurodegenerative diseases.
  • Immunology : Monitoring granzyme activity in cytotoxic T-cells .

Methodological Resources

Q. How to ensure reproducibility in this compound-based studies?

  • Document buffer compositions, enzyme lots, and instrument calibration parameters.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Use open-source tools like R or Python for statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.